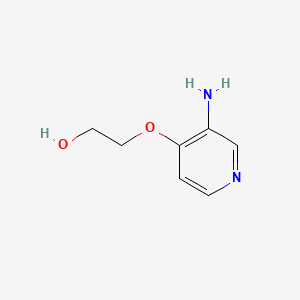![molecular formula C13H8BrN3OS B581284 2-Benzamido-5-bromo-[1,3]thiazolo[5,4-b]pyridine CAS No. 1107694-72-3](/img/structure/B581284.png)
2-Benzamido-5-bromo-[1,3]thiazolo[5,4-b]pyridine
Übersicht
Beschreibung
“2-Benzamido-5-bromo-[1,3]thiazolo[5,4-b]pyridine” is a chemical compound with the CAS Number: 1107694-72-3. It has a molecular weight of 334.2 and its IUPAC name is N-(5-bromo[1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized. These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C13H8BrN3OS .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
2-Benzamido-5-bromo-[1,3]thiazolo[5,4-b]pyridine is involved in the synthesis of a variety of heterocyclic compounds, demonstrating its versatility in forming complex molecular structures. The compound has been used as a precursor for synthesizing pyridine and pyrimidine rings incorporating a benzothiazole moiety, highlighting its importance in constructing pharmacologically relevant structures (Mohamed, Abdulaziz, & Fadda, 2013).
Potential Biological Applications
The chemical compound shows potential in biological applications. It's involved in the synthesis of biologically active sulfonamide thiazole derivatives, which have been investigated for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis (Soliman, El Salam, Fadda, & Abdelmotaal, 2020). This indicates its potential utility in agricultural sectors for pest management.
Role in Antiproliferative Agents
The compound has a significant role in the development of antiproliferative agents. Derivatives of this compound have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, indicating its potential in cancer treatment research (Nagaraju, Reddy, Padmaja, & Ugale, 2020).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Thiazolo[5,4-b]pyridine derivatives have been reported to interact with a wide range of receptor targets .
Mode of Action
It’s worth noting that thiazolo[5,4-b]pyridine compounds have been reported to exhibit strong inhibitory activity against pi3kα .
Biochemical Pathways
Thiazolo[5,4-b]pyridine derivatives have been associated with a broad spectrum of pharmacological activities .
Result of Action
Thiazolo[5,4-b]pyridine compounds have been reported to exhibit a range of biological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Biochemische Analyse
Biochemical Properties
2-Benzamido-5-bromo-[1,3]thiazolo[5,4-b]pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the notable interactions is with the enzyme phosphoinositide 3-kinase (PI3K), where it exhibits strong inhibitory activity . This interaction is crucial as PI3K is involved in multiple cellular processes, including cell growth, proliferation, and survival. The compound’s inhibitory effect on PI3K suggests its potential as a therapeutic agent in conditions where PI3K is dysregulated, such as cancer.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, particularly the PI3K/Akt pathway . This modulation can lead to changes in gene expression and cellular metabolism. For instance, the inhibition of PI3K by this compound can result in reduced cell proliferation and increased apoptosis in cancer cells. Additionally, its impact on gene expression can alter the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound binds to the active site of PI3K, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, leading to the suppression of the PI3K/Akt signaling pathway. Furthermore, this compound may also interact with other proteins and enzymes, contributing to its overall biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under refrigerated conditions . Its degradation products and their potential effects on cells need further investigation. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and reduced inflammation . At higher doses, toxic or adverse effects may be observed. These effects include hepatotoxicity and nephrotoxicity, highlighting the importance of determining the optimal dosage for therapeutic use. Threshold effects, where a minimal effective dose is required to achieve the desired biological activity, have also been reported.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, to form metabolites that are more easily excreted . These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound in tissues can also determine its therapeutic efficacy and potential toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, its localization to the nucleus can influence gene expression, while its presence in the cytoplasm can affect signaling pathways. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-(5-bromo-[1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3OS/c14-10-7-6-9-12(16-10)19-13(15-9)17-11(18)8-4-2-1-3-5-8/h1-7H,(H,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYDSXYSVWSSSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)N=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-broMo-7-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B581214.png)

![8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one](/img/structure/B581218.png)


![5-broMo-N-Methylbenzo[d]oxazol-2-aMine](/img/structure/B581222.png)

